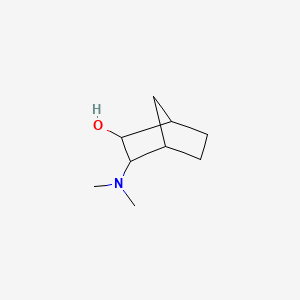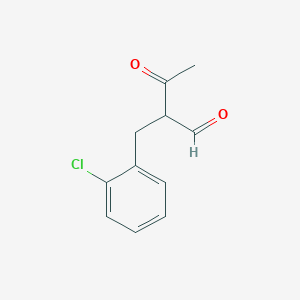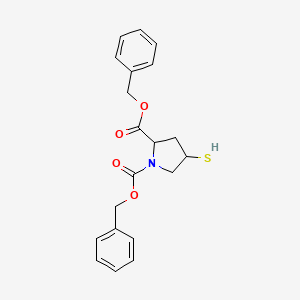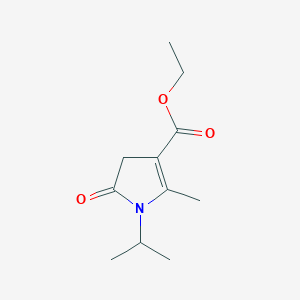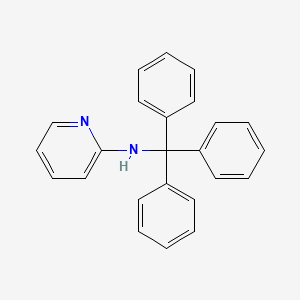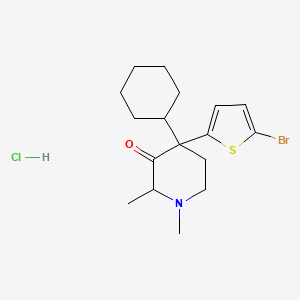
4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride is a complex organic compound that features a bromothiophene moiety attached to a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride typically involves multiple steps. One common method includes the bromination of thiophene followed by coupling with a piperidinone derivative. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-3-aryl[1,2,4]triazolo[4,3-c]quinazolines
- Thiophene-Linked 1,2,4-Triazoles
- N-(4-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride is unique due to its specific combination of a bromothiophene moiety with a piperidinone ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
7500-15-4 |
|---|---|
Molecular Formula |
C17H25BrClNOS |
Molecular Weight |
406.8 g/mol |
IUPAC Name |
4-(5-bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride |
InChI |
InChI=1S/C17H24BrNOS.ClH/c1-12-16(20)17(10-11-19(12)2,13-6-4-3-5-7-13)14-8-9-15(18)21-14;/h8-9,12-13H,3-7,10-11H2,1-2H3;1H |
InChI Key |
BODKCXQACZBUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(CCN1C)(C2CCCCC2)C3=CC=C(S3)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


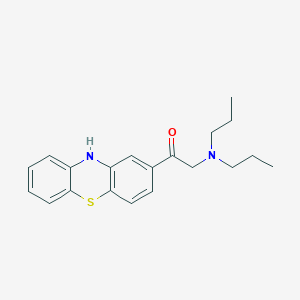
![Tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate oxalic acid](/img/structure/B14005825.png)
![1-(2-Chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea](/img/structure/B14005828.png)
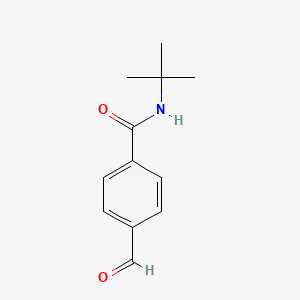
![2,6-Di-tert-butyl-4-[methoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14005845.png)

